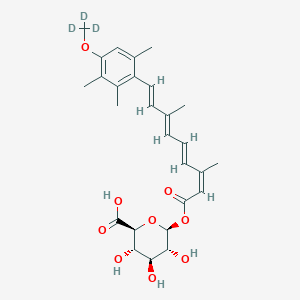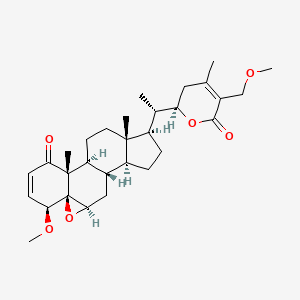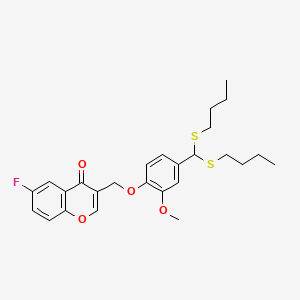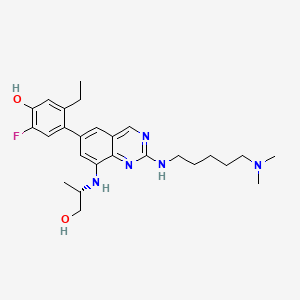![molecular formula C70H157N31O6 B12426959 (4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylsalicylic Acid: is a widely used medication known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. Acetylsalicylic Acid is also used as an antiplatelet agent to prevent blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylsalicylic Acid is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The general reaction is as follows:
C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH
Industrial Production Methods
In industrial settings, the synthesis of Acetylsalicylic Acid involves the same esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through recrystallization. The purity of the final product is ensured through various quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetylsalicylic Acid undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, Acetylsalicylic Acid hydrolyzes to form salicylic acid and acetic acid.
Oxidation: Acetylsalicylic Acid can be oxidized to form various products, including quinones.
Reduction: Reduction reactions of Acetylsalicylic Acid are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidized products, including quinones.
Reduction: Reduced forms of Acetylsalicylic Acid, though less common.
Scientific Research Applications
Acetylsalicylic Acid has a wide range of scientific research applications:
Chemistry: Used as a standard for studying esterification and hydrolysis reactions.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Extensively researched for its role in pain relief, fever reduction, and anti-inflammatory effects. It is also studied for its antiplatelet properties and potential role in preventing cardiovascular diseases.
Industry: Used in the production of various pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Acetylsalicylic Acid exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting COX, Acetylsalicylic Acid reduces the production of prostaglandins, thereby alleviating pain, reducing fever, and decreasing inflammation. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, a molecule involved in platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to Acetylsalicylic Acid.
Paracetamol (Acetaminophen): An analgesic and antipyretic with minimal anti-inflammatory effects.
Uniqueness of Acetylsalicylic Acid
Acetylsalicylic Acid is unique in its dual role as an analgesic/anti-inflammatory agent and an antiplatelet agent. Its ability to prevent blood clots sets it apart from other NSAIDs, making it particularly valuable in the prevention of cardiovascular events.
Properties
Molecular Formula |
C70H157N31O6 |
|---|---|
Molecular Weight |
1529.2 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide |
InChI |
InChI=1S/C70H157N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h52-64,81-90,94-99,102-104H,4-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
InChI Key |
QKLLJKIKQKLUTE-FHUAGPRDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CNCCN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NCCNCCNCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NCCNCCNC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
Canonical SMILES |
CC(C)CC(CNCCNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NCCNCCNCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NCCNCCNCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


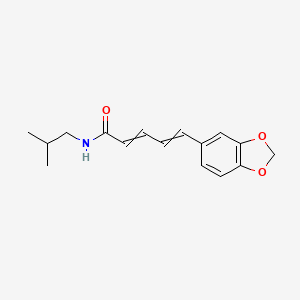

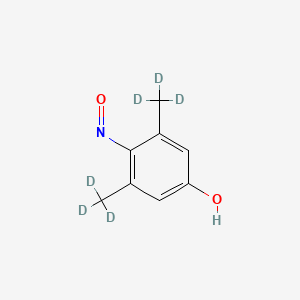
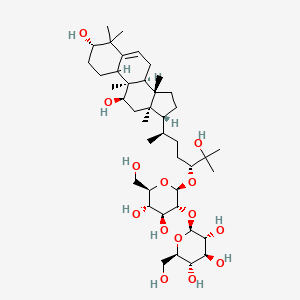
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
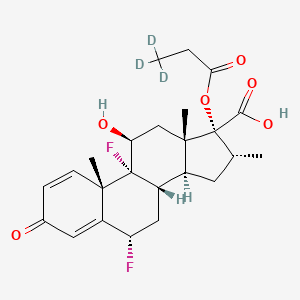

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
